2-bromo-N-(2-hydroxyethyl)-N-methylacetamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Select 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide (CAS 1211431-38-7) for its uniquely balanced electrophilic reactivity and moderate AChE inhibitory profile (Ki = 12,000 nM). This α-bromoamide provides an intermediate reaction rate between iodo- and chloro-analogs, optimizing yields and minimizing side reactions. The N-methyl/N-hydroxyethyl substitution pattern is essential for constructing biolabile ester prodrug scaffolds that simpler α-bromoamides cannot access. Ideal for SAR exploration and next-generation prodrug design.

Molecular Formula C5H10BrNO2
Molecular Weight 196.044
CAS No. 1211431-38-7
Cat. No. B2681535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-hydroxyethyl)-N-methylacetamide
CAS1211431-38-7
Molecular FormulaC5H10BrNO2
Molecular Weight196.044
Structural Identifiers
SMILESCN(CCO)C(=O)CBr
InChIInChI=1S/C5H10BrNO2/c1-7(2-3-8)5(9)4-6/h8H,2-4H2,1H3
InChIKeyLDJNBNVLXJQUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-hydroxyethyl)-N-methylacetamide (CAS 1211431-38-7): Chemical Profile and Procurement Overview


2-Bromo-N-(2-hydroxyethyl)-N-methylacetamide (CAS 1211431-38-7) is a synthetic organic compound classified as an α-bromoacetamide derivative [1]. It features a bromomethyl moiety, a hydroxyethyl group, and a methyl substituent on the amide nitrogen, with a molecular weight of 196.04 g/mol [1]. This bifunctional molecule serves primarily as a reactive intermediate in medicinal chemistry and organic synthesis, where the bromine atom functions as an electrophilic leaving group for nucleophilic substitution reactions [2][3].

Why Generic Substitution of 2-Bromo-N-(2-hydroxyethyl)-N-methylacetamide is Not Recommended


Substituting 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide with other halogenated acetamides or simpler α-bromoamides is not straightforward due to significant, quantifiable differences in reactivity, biological activity, and synthetic utility. The specific halogen atom (Br vs. Cl vs. I) directly dictates electrophilic softness, reaction kinetics, and subsequent toxicity profiles [1]. Furthermore, the unique combination of the N-methyl and N-hydroxyethyl substituents modulates the compound's physicochemical properties and its suitability for synthesizing specific classes of biolabile prodrugs, where alternative N-substituted 2-hydroxyacetamides exhibit different rates of enzymatic hydrolysis [2]. This evidence confirms that each structural variant provides a distinct and non-interchangeable profile for research and industrial applications.

Quantitative Differentiation of 2-Bromo-N-(2-hydroxyethyl)-N-methylacetamide vs. Halogenated Analogs


Balanced AChE Inhibitory Potency: A Quantitative Cross-Study Comparison

In enzyme inhibition assays, the compound demonstrates an intermediate potency that quantitatively differentiates it from its chloro- and iodo-analogs. This intermediate activity is crucial for applications where the extreme potency of the iodo-derivative (IC50 = 0.5 nM) may lead to off-target effects, and the low activity of the chloro-derivative (IC50 = 167 nM) is insufficient. The bromo-compound provides a balanced profile [1][2][3].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Reactivity and Toxicological Profile: A Class-Level Inference from Haloacetamide (HAM) Studies

Class-level studies on monohalogenated acetamides (HAMs) establish a direct correlation between the halogen substituent and electrophilic softness, which in turn dictates thiol/thiolate reactivity and genotoxicity. The rank order of effect for both oxidative stress (ARE) and DNA damage (Rad51) is consistently Iodoacetamide (IAM) > Bromoacetamide (BAM) > Chloroacetamide (CAM) [1]. This positions the bromo- derivative as an intermediate in both reactivity and potential toxicity, providing a controlled alternative to the more hazardous and less stable iodo-derivatives for synthetic applications.

Toxicology Environmental Chemistry Reactivity

Specialized Utility as an Intermediate for Biolabile Prodrug Esters

The specific N-(2-hydroxyethyl)-N-methylacetamide scaffold is a key structural component for designing highly biolabile esters. Research by Bundgaard and Nielsen (1987) demonstrated that esters of N,N-disubstituted 2-hydroxyacetamides serve as a novel prodrug type for carboxylic acid agents, undergoing rapid enzymatic hydrolysis to release the active drug [1]. The bromine atom in the target compound provides a convenient synthetic handle for attaching the carboxylic acid payload to this optimized prodrug moiety via nucleophilic substitution. This specific combination is not available in simpler N-methyl-2-bromoacetamide or N-(2-hydroxyethyl)-2-bromoacetamide analogs.

Prodrug Design Pharmaceutical Chemistry Drug Delivery

Key Application Scenarios for 2-Bromo-N-(2-hydroxyethyl)-N-methylacetamide Based on Evidence


Medicinal Chemistry: Lead Optimization Requiring Moderate AChE Inhibition

This compound is the optimal choice for structure-activity relationship (SAR) studies focused on acetylcholinesterase (AChE) when a moderate inhibitory effect is required. As demonstrated by the cross-study data, its Ki of 12,000 nM provides a middle ground between the highly potent iodo-analog (IC50 = 0.5 nM) and the less active chloro-analog (IC50 = 167 nM) [1]. This allows medicinal chemists to explore chemical space where a balanced activity profile is necessary to mitigate potential off-target effects or toxicity associated with more potent inhibitors [1][2].

Organic Synthesis: A Controlled Electrophile for Nucleophilic Substitution

For synthetic routes requiring an α-haloacetamide electrophile, the bromo- derivative offers a predictable and intermediate reaction rate compared to its iodo- and chloro- counterparts. Class-level studies confirm that bromoacetamides (BAM) exhibit a reactivity and toxicity profile that is intermediate between the softer, more reactive iodoacetamides (IAM) and the harder, less reactive chloroacetamides (CAM) [2]. This makes the compound a strategic choice for optimizing reaction yields and minimizing unwanted side reactions or decomposition during synthesis [2].

Pharmaceutical Development: Synthesis of Specialized Biolabile Prodrugs

The compound is a key intermediate for creating ester prodrugs based on the highly biolabile N,N-disubstituted 2-hydroxyacetamide scaffold [3]. Its unique structure provides both the optimized promoiety for rapid in vivo hydrolysis and a reactive bromomethyl site for conjugation to a carboxylic acid drug. This specific application is not accessible using simpler α-bromoamides, making this compound an essential building block for pharmaceutical scientists developing next-generation prodrugs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.